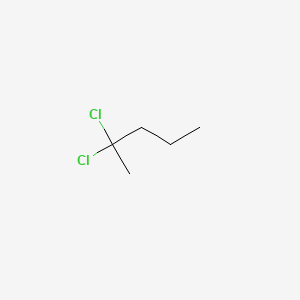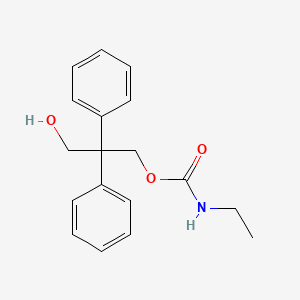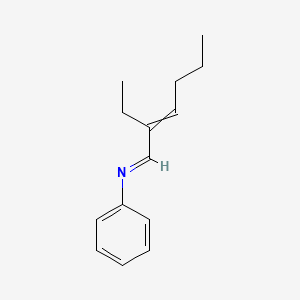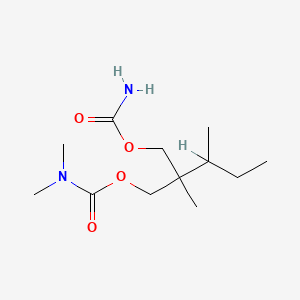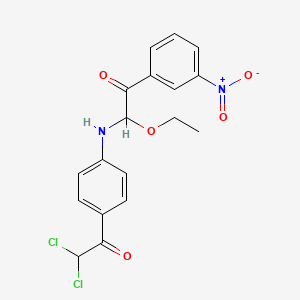
3,3-Diethylthietane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethylthietane is a sulfur-containing heterocyclic compound with a four-membered ring structure It is characterized by the presence of two ethyl groups attached to the third carbon atom of the thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Diethylthietane can be synthesized through several methods. One common approach involves the anionic polymerization using initiators such as butyl lithium and naphthalene sodium . This method allows for the production of linear poly(this compound) with a narrow molecular weight distribution.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced polymerization techniques to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the polymerization process and achieve the desired molecular weight and thermal properties .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethylthietane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfur atom in the thietane ring, which can participate in different chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding thiol or sulfide derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
3,3-Diethylthietane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Studies are investigating its use in drug development, particularly for its potential to interact with biological targets and pathways.
Mechanism of Action
The mechanism of action of 3,3-Diethylthietane involves its interaction with molecular targets through its sulfur atom. This interaction can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as antimicrobial activity or polymerization processes.
Comparison with Similar Compounds
3,3-Dimethylthietane: Similar in structure but with methyl groups instead of ethyl groups.
3-Ethyl-3-methylthietane: Contains one ethyl and one methyl group on the thietane ring.
Uniqueness: 3,3-Diethylthietane is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of two ethyl groups provides distinct steric and electronic effects compared to other thietane derivatives .
Properties
CAS No. |
32919-72-5 |
|---|---|
Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
3,3-diethylthietane |
InChI |
InChI=1S/C7H14S/c1-3-7(4-2)5-8-6-7/h3-6H2,1-2H3 |
InChI Key |
FZOOOYGWDMQRNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CSC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


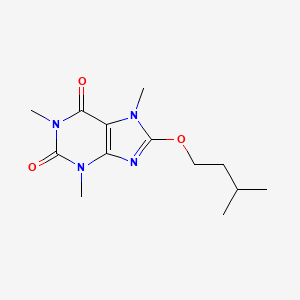
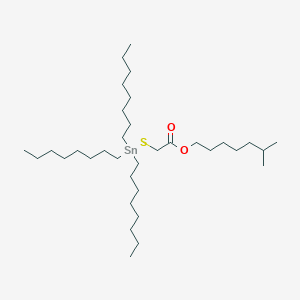
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)
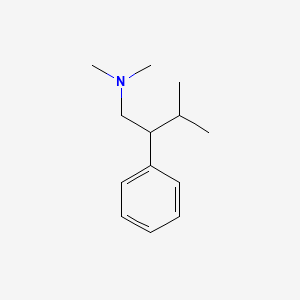
phosphanium bromide](/img/structure/B14692895.png)
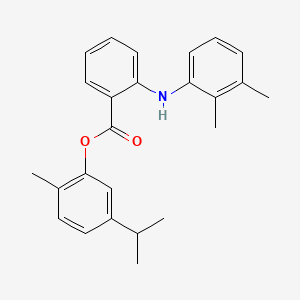
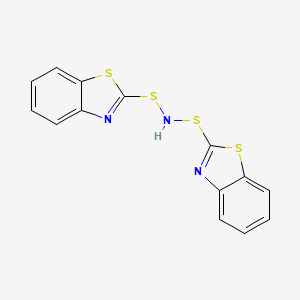
![1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14692923.png)
